molecular formula C29H29Cl2NO6 B303684 Diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303684
M. Wt: 558.4 g/mol
InChI Key: ZACVYXWOPHVPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate or DEDQ.

Mechanism of Action

The mechanism of action of DEDQ is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing apoptosis or programmed cell death in cancer cells. DEDQ may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
DEDQ has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DEDQ has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase and DNA polymerase.

Advantages and Limitations for Lab Experiments

DEDQ has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available. DEDQ is also stable under normal laboratory conditions. However, the limitations of DEDQ include its low solubility in water and its potential toxicity, which requires careful handling.

Future Directions

There are several potential future directions for research involving DEDQ. One area of research could focus on the optimization of the synthesis method to increase the yield of the final product. Another area of research could focus on the development of more effective drug delivery methods to increase the bioavailability of DEDQ. Additionally, further studies could be conducted to investigate the potential use of DEDQ in combination with other anti-cancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of DEDQ involves the reaction between 2,4-dichlorobenzaldehyde, 4-methoxybenzaldehyde, and diethyl malonate in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the final product.

Scientific Research Applications

DEDQ has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. DEDQ has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

Product Name

Diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C29H29Cl2NO6

Molecular Weight

558.4 g/mol

IUPAC Name

diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H29Cl2NO6/c1-5-37-28(34)23-15(3)32-22-14-20(16-7-10-18(36-4)11-8-16)25(29(35)38-6-2)27(33)26(22)24(23)19-12-9-17(30)13-21(19)31/h7-13,20,24-25,32H,5-6,14H2,1-4H3

InChI Key

ZACVYXWOPHVPDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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